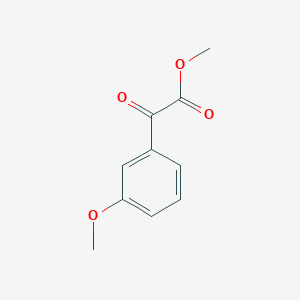
Methyl 2-(3-methoxyphenyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-methoxyphenyl)-2-oxoacetate” is a chemical compound. It is a derivative of the parent compound "2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-" . It is also related to "2-Propenoic acid, 3-(4-methoxyphenyl)-" and "2-(3-Methoxyphenyl)ethylamine" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study reported a novel stereospecific synthesis of (-) (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For instance, “Methyl (2E)-3-(3-methoxyphenyl)acrylate” has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, “Methyl (2E)-3-(3-methoxyphenyl)acrylate” has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Methyl 2-(4-Methoxyphenyl)-2-oxoacetate Methyl 2-(4-methoxyphenyl)-2-oxoacetate has been synthesized from the ascidian Polycarpa aurata. The method involved the reaction of Grignard reagent of bromoanisole and dimethyl oxalate, yielding a 71.1% yield. This compound was characterized using NMR, IR, MS, and elementary analysis, showcasing a better yield than other methods for α-keto esters preparation (Zhou Hua-feng, 2007).
Derivatives from Polycarpa aurata Further research identified new compounds, including methyl 2-(4-methoxyphenyl)-2-oxoacetate, from the hydrophilic extract of Polycarpa aurata. These compounds were isolated and characterized through spectroscopic data, contributing to the understanding of organic compounds in marine organisms (M. Wessels, G. König, A. Wright, 2001).
Synthesis for Research and Pharmaceutical Applications
Carbon-14 Labeled Methyl 2-Chloro-2-oxoacetate In radiopharmaceuticals, a reliable synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate was reported, offering a practical carbon-14 label source. This compound reacts as an oxalyl chloride equivalent, providing a stable and efficient option for labeling organic molecules in research (R. Burrell, J. Easter, S. Bonacorsi, Balu N Balasubramanian, 2009).
Synthesis of Diltiazem Precursor Methyl 2-(4-methoxyphenyl)-2-oxoacetate derivatives have been used in synthesizing advanced chiral synthons for the cardiovascular drug diltiazem. These derivatives undergo asymmetric reduction, providing a cost-effective and eco-friendly route for pharmaceutical synthesis (Cheng Chen, Y. Xuan, Qi Chen, Guowei Ni, Jiang Pan, Jian‐He Xu, 2021).
Chemical Structure Analysis and Application
Quantum Mechanical Structure Elucidation The reaction of methyl 2-methoxyphenylacetate with 4-methoxy-2-O-methoxymethylbenzaldehyde, related to methyl 2-(3-methoxyphenyl)-2-oxoacetate, was studied using quantum mechanical modeling. This research is significant in the synthesis of isoflavonoids, providing insights into the stereochemistry of organic compounds (McKensie L Mason, T. V. Aardt, J. Serra, 2016).
Corrosion Inhibition
Synthesis and Corrosion Inhibition Efficiency Derivatives of this compound were investigated for corrosion inhibition on mild steel. These compounds demonstrated significant efficiency in inhibiting corrosion, showing the practical application of this compound in material science (M. Djenane, S. Chafaa, N. Chafai, R. Kerkour, Abdelkader Hellal, 2019).
Antibacterial Activity
Synthesis and Antibacterial Activity Research on heterocyclic compounds related to this compound revealed significant antibacterial activities. These findings emphasize the potential of these compounds in pharmaceutical applications, particularly in antibacterial drug development (Osarodion Peter Osarumwense, 2022).
Photogenerator in Oligonucleotide Synthesis
Detritylation Agent in Oligonucleotide Microarray Synthesis A compound related to this compound was studied as a detritylation agent in oligonucleotide microarray synthesis. This application highlights the role of such compounds in molecular biology and genetic research (A. Sinyakov, E. B. Nikolaenkova, I. A. Os'kina, V. A. Savel'ev, V. Samsonov, A. Tikhonov, M. Y. Palatkina, D. E. Zaytsev, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCAYUURKUXKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
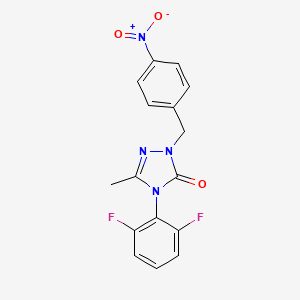
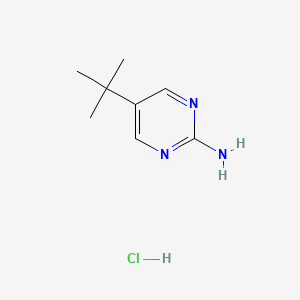
![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2685967.png)
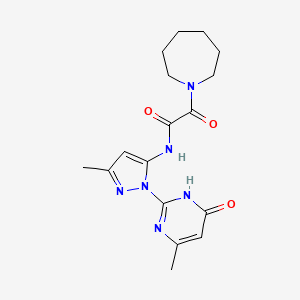


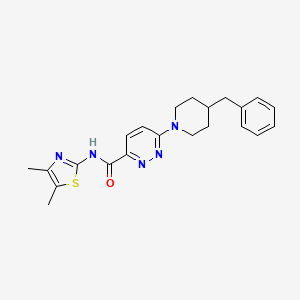
![N-[(1-Methylpyrrol-3-yl)methyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide](/img/structure/B2685973.png)
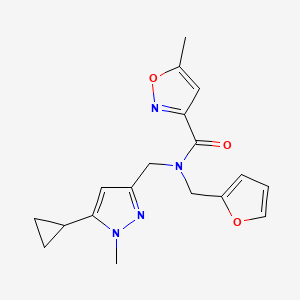
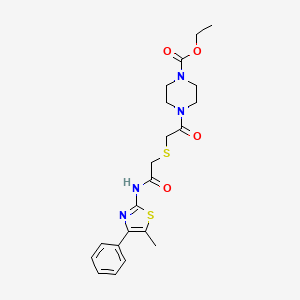
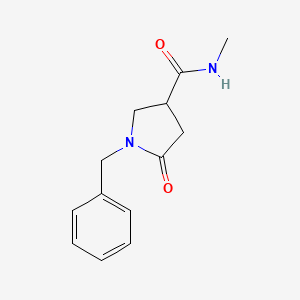

![2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)

